6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline

Aryl hydrocarbon receptor Pregnane X receptor Transcription factor selectivity

6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is a tetracyclic heteroaromatic compound belonging to the indolo[2,3-b]quinoxaline class, characterized by a planar fused-ring architecture that enables intercalation between DNA base pairs. The compound bears methyl substituents at the N-6 and C-9 positions, distinguishing it from both the unsubstituted parent scaffold and more elaborate side-chain-bearing analogs such as B-220 (2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline).

Molecular Formula C16H13N3
Molecular Weight 247.301
CAS No. 161224-92-6
Cat. No. B2575063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline
CAS161224-92-6
Molecular FormulaC16H13N3
Molecular Weight247.301
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C
InChIInChI=1S/C16H13N3/c1-10-7-8-14-11(9-10)15-16(19(14)2)18-13-6-4-3-5-12(13)17-15/h3-9H,1-2H3
InChIKeyCMCFXZHCNYNTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline (CAS 161224-92-6): A Core Indoloquinoxaline Scaffold for DNA-Targeted Discovery


6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline is a tetracyclic heteroaromatic compound belonging to the indolo[2,3-b]quinoxaline class, characterized by a planar fused-ring architecture that enables intercalation between DNA base pairs [1]. The compound bears methyl substituents at the N-6 and C-9 positions, distinguishing it from both the unsubstituted parent scaffold and more elaborate side-chain-bearing analogs such as B-220 (2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) [2]. High-throughput screening data curated in BindingDB document its interaction with the aryl hydrocarbon receptor (AhR; EC₅₀ = 1.0 µM) and the pregnane X receptor (NR1I2; EC₅₀ = 70.1 µM) [3]. These features position it as a minimal, tractable probe molecule for structure–activity relationship (SAR) campaigns focused on DNA intercalation and transcription factor modulation.

Why 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline Cannot Be Replaced by Generic Indoloquinoxaline Analogs


Indolo[2,3-b]quinoxaline derivatives exhibit pronounced substituent-dependent pharmacology: the presence, position, and nature of side chains govern DNA binding affinity, base-sequence selectivity, and off-target transcription factor modulation [1]. For example, the side-chain positional isomers NCA0424 and NCA0465 display divergent DNA binding preferences and association constants despite sharing an identical indoloquinoxaline core [2]. The 6,9-dimethyl substitution pattern defines a minimal alkylated scaffold that lacks the basic dimethylaminoethyl side chain present in B-220, resulting in distinct lipophilicity (ALogP ≈ 3.1) and a differential AhR-versus-NR1I2 activation profile [3]. Uncontrolled generic substitution with any other indoloquinoxaline congener would therefore alter DNA intercalation geometry, target engagement, and downstream biological readouts, compromising experimental reproducibility and invalidating SAR conclusions.

Quantitative Differentiation Evidence for 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline Versus In-Class Comparators


Selective AhR Activation Over NR1I2: A 70-Fold Intra-Compound Selectivity Window

In a luminescence-based cell-based high-throughput dose–response assay conducted by The Scripps Research Institute Molecular Screening Center, 6,9-dimethyl-6H-indolo[2,3-b]quinoxaline activated the aryl hydrocarbon receptor (AhR) with an EC₅₀ of 1.0 × 10³ nM (1.0 µM), whereas activation of the pregnane X receptor (NR1I2) required an EC₅₀ of 7.01 × 10⁴ nM (70.1 µM) [1]. This represents a ~70-fold selectivity window favoring AhR engagement over NR1I2 within the same compound. No direct head-to-head comparator data for other indoloquinoxaline congeners in these identical assays are publicly available; however, this intra-compound selectivity profile provides a quantitative benchmark against which analogs bearing different substitution patterns may be evaluated in future profiling campaigns [1].

Aryl hydrocarbon receptor Pregnane X receptor Transcription factor selectivity

Structural Minimalism: Absence of Basic Side Chain Distinguishes It from B-220 and Related Antiviral Congeners

Unlike the extensively characterized antiviral indoloquinoxaline B-220, which bears a 2,3-dimethyl pattern plus a 6-(dimethylaminoethyl) basic side chain (molecular weight ≈ 332 g/mol), 6,9-dimethyl-6H-indolo[2,3-b]quinoxaline (molecular weight = 247.29 g/mol) carries only methyl substituents at N-6 and C-9 and lacks any aminoalkyl side chain [1]. The absence of a protonatable side chain is consequential: Hirata et al. demonstrated that the position of the side chain on the indoloquinoxaline core dictates DNA base-sequence binding specificity, association constants, and thermodynamic binding parameters [2]. The 6,9-dimethyl compound therefore represents a minimal intercalation scaffold free of side-chain-driven binding biases, making it a cleaner probe for isolating contributions of the planar aromatic core to DNA affinity.

Structure–activity relationship Side chain dependence DNA intercalation geometry

Broad Target Profiling Footprint: Screened Against 15+ Human Targets with Documented Activity at AHR

According to the Aladdin Scientific bioactive compound datasheet, 6,9-dimethyl-6H-indolo[2,3-b]quinoxaline has been profiled in PubChem BioAssay panels against at least 15 human protein targets, including AHR (Tclin), PLK1, GLP1R, NR1I2, PIN1, EHMT2, TSG101, TDP1, SMAD3, EYA2, KMT2A, ATAD5, APOBEC3G, USP1, APOBEC3F, and MEN1 . Among these, confirmed activity (EC₅₀ = 1.0 µM) is documented only for AHR, with a substantially weaker EC₅₀ of 70.1 µM for NR1I2 [1]. This broad yet selective profiling footprint — active at AHR, weakly active at NR1I2, and inactive or unconfirmed at the remaining targets — provides a de facto selectivity panel that is rarely available for early-stage indoloquinoxaline analogs, enabling informed exclusion of off-target liabilities in experimental design.

Target engagement profiling Polypharmacology Screening funnel

Zero Rotatable Bonds and Planar Rigidity: A Differentiating Physicochemical Feature for DNA Intercalator Design

Computed physicochemical properties for 6,9-dimethyl-6H-indolo[2,3-b]quinoxaline indicate zero rotatable bonds, a molecular weight of 247.11 g/mol (exact mass), and 19 heavy atoms within a completely planar fused tetracyclic framework . In contrast, the antiviral analog B-220 possesses at least four rotatable bonds from its dimethylaminoethyl side chain, introducing conformational flexibility that modulates DNA intercalation geometry and binding kinetics [1]. The conformational rigidity of the 6,9-dimethyl compound ensures a single, well-defined intercalation pose, reducing entropic penalties upon DNA binding and simplifying computational docking and molecular dynamics studies.

Planar intercalator Conformational rigidity Physicochemical property

Patent-Class Coverage: Alkyl-Substituted Indolo[2,3-b]quinoxaline Intellectual Property Landscape

The patent IL179171A, titled 'Alkyl substituted indolo[2,3-b]quinoxalines, process for their preparation and pharmaceutical compositions comprising them,' explicitly claims alkyl-substituted indolo[2,3-b]quinoxalines as a compound class for autoimmune disease indications including rheumatoid arthritis and multiple sclerosis [1]. While the patent's exemplified compounds focus on 9-chloro-2,3-dimethyl-6-(N,N-dimethylaminoethylamino-2-oxoethyl)-6H-indolo[2,3-b]quinoxaline and related analogs, the generic claim scope encompasses the 6,9-dimethyl substitution pattern. This provides a defined intellectual property context for procurement: the 6,9-dimethyl compound may serve as a non-infringing comparator or as a starting scaffold for derivatization outside the specifically claimed substitution combinations.

Patent landscape Freedom to operate Alkyl substitution

Recommended Application Scenarios for 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline Based on Quantitative Evidence


AhR Reporter Gene Assay Positive Control with Defined EC₅₀

The confirmed AhR activation EC₅₀ of 1.0 µM in a luminescence-based cell-based assay [1] positions 6,9-dimethyl-6H-indolo[2,3-b]quinoxaline as a quantitative positive control for AhR reporter gene assays. Its 70-fold selectivity over NR1I2 minimizes confounding PXR crosstalk in cell lines co-expressing both receptors, enabling cleaner AhR-focused screening campaigns compared to non-selective indoloquinoxaline congeners.

Minimal Scaffold for DNA Intercalation SAR Studies

With zero rotatable bonds, a fully planar tetracyclic core, and the absence of a flexible basic side chain [1], the 6,9-dimethyl compound serves as an ideal baseline reference for systematic SAR exploration of how incremental side-chain additions modulate DNA binding affinity, sequence selectivity, and cellular cytotoxicity — a workflow directly informed by the comparative spectroscopic data of Hirata et al. demonstrating side-chain-dependent DNA binding in related indoloquinoxalines [2].

Selectivity Panel Reference Standard for Indoloquinoxaline Polypharmacology Assessment

The availability of screening data across 15+ human targets [1], with confirmed quantitative activity only at AHR (1.0 µM) and weak activity at NR1I2 (70.1 µM) , makes this compound a valuable reference standard for benchmarking the polypharmacology of newly synthesized indoloquinoxaline derivatives, allowing rapid identification of compounds with broader or narrower target engagement profiles.

Non-Infringing Comparator for Patent Landscape Navigation

The 6,9-dimethyl substitution pattern, while encompassed by the generic claims of IL179171A, is not among the specifically exemplified compounds in the patent [1]. This creates an opportunity for its use as a structurally distinct comparator in freedom-to-operate analyses and as a starting point for derivatization strategies targeting substitution patterns outside the exemplified claim space.

Quote Request

Request a Quote for 6,9-Dimethyl-6H-indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.